molecular formula C10H10BrF3 B2464767 1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE CAS No. 165803-43-0

1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE

Cat. No.: B2464767
CAS No.: 165803-43-0
M. Wt: 267.089
InChI Key: BGMUGPHUUNTEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a colorless liquid that is used as a building block in various chemical syntheses. The compound is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(3-Azidopropyl)-2-(trifluoromethyl)benzene.

    Oxidation: 1-(3-Carboxypropyl)-2-(trifluoromethyl)benzene.

    Reduction: 1-(3-Propyl)-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
  • 1-(3-Chloropropyl)-2-(trifluoromethyl)benzene

Uniqueness: The position of the trifluoromethyl group on the benzene ring significantly affects the compound’s reactivity and properties

Properties

IUPAC Name

1-(3-bromopropyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUGPHUUNTEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 24-1 (5.07 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (7.24 g) and N-bromosuccinimide (4.86 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 4.5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (5.32 g) as a colorless oil.
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.